Sustained Virologic Response (SVR) in Phase II JUMP-C Trial: Mericitabine Triple Therapy Versus Placebo Control
In the randomized, double-blind Phase IIb JUMP-C trial (NCT01057667), treatment-naïve HCV genotype 1/4 patients receiving mericitabine 1,000 mg twice daily plus pegylated interferon alfa-2a/ribavirin achieved a significantly higher SVR24 rate compared with placebo plus peginterferon/ribavirin [1]. This represents a clinically meaningful 20.3% absolute increase in SVR attributable to the addition of mericitabine to the standard-of-care dual therapy backbone. Subgroup analysis revealed differential benefit based on IL28B genotype, with the greatest absolute improvement observed in non-CC genotype patients (44.1% vs. 16.2%, Δ = 27.9%) [1].
| Evidence Dimension | Sustained Virologic Response (SVR24) rate |
|---|---|
| Target Compound Data | 56.8% (95% CI: 45.9–67.0) in mericitabine 1,000 mg BID + Peg-IFNα-2a/RBV arm (N=81) |
| Comparator Or Baseline | 36.5% (95% CI: 27.0–47.1) in placebo + Peg-IFNα-2a/RBV arm (N=85) |
| Quantified Difference | Absolute increase of 20.3% (95% CI: 5.5–35.2); relative increase of 55.6% |
| Conditions | Phase IIb randomized controlled trial; treatment-naïve HCV genotype 1/4 patients; 24 weeks treatment with 24 weeks follow-up |
Why This Matters
This trial provides the only randomized controlled evidence quantifying mericitabine's incremental efficacy contribution over peginterferon/ribavirin dual therapy, establishing its baseline clinical utility for researchers developing or benchmarking HCV antiviral combinations.
- [1] Pockros PJ, Jensen D, Tsai N, et al. JUMP-C: A randomized trial of mericitabine plus pegylated interferon alpha-2a/ribavirin for 24 weeks in treatment-naïve HCV genotype 1/4 patients. Hepatology. 2013;58(2):514-523. View Source
